
4-Mercaptophenol
Overview
Description
4-Mercaptophenol, also known as 4-Hydroxythiophenol, is an organosulfur compound with the molecular formula C6H6OS. It is characterized by the presence of both a hydroxyl group (-OH) and a thiol group (-SH) attached to a benzene ring. This compound is known for its unique chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Mercaptophenol can be synthesized through several methods:
Caustic Hydrolysis of Thiocyanophenols: Thiocyanophenols are converted to mercaptophenols by caustic hydrolysis under specific conditions.
Sulfurization and Reduction: Another method involves the sulfurization of phenol using sulfur monochloride, followed by reduction with hydrogen in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with additional steps for purification and quality control.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The thiol group in 4-mercaptophenol undergoes reversible oxidation-reduction cycles, critical for its redox activity:
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Oxidation : Forms disulfide bonds (RSSR) using agents like H₂O₂ or I₂. This reaction is pH-dependent, with faster rates under alkaline conditions .
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Reduction : The disulfide can be reduced back to thiols using Zn/HCl or catalytic hydrogenation .
Key Data :
Reaction Type | Reagents/Conditions | Major Product | Reference |
---|---|---|---|
Oxidation | H₂O₂ (pH 9–11) | 4,4'-Disulfanediyldiphenol | |
Reduction | Zn/HCl, 25°C | This compound (95% yield) |
Metal Coordination and Chelation
This compound reacts with metal ions to form stable complexes, influencing catalytic and material science applications:
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Group 4 Metal tert-Butoxides : Forms phenoxy-thiol complexes like [(HOBu)(4MP)₃M(μ-4MP)]₂ (M = Ti, Zr, Hf) .
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Silver Nanoparticle Functionalization : Binds to Ag nanoparticles via the thiol group, enabling surface-enhanced Raman spectroscopy (SERS) applications .
Notable Complexes :
Metal | Complex Structure | Application |
---|---|---|
Ti | [(py)₂Ti(4MP)] | Model for redox-active metalloenzymes |
Zr | [(4MP)₃Zr(μ-4MP)]₂ | Polymer precursor |
Ag | AgNP-4MP conjugates | SERS substrates |
Substitution and Condensation Reactions
The hydroxyl group participates in nucleophilic substitutions, while the thiol group enables thioether formation:
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Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters.
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Etherification : Alkylation with alkyl halides (e.g., CH₃I) yields thioethers .
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Polymerization : Silylation followed by polycondensation with dichloropyridazine produces poly(ethersulfide)s .
Example Reaction Pathway :
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Silylation : this compound → Trimethylsilyl-4MP
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Polycondensation : Reaction with 2,6-dichloropyridine → Poly(ethersulfide) (Mw = 8,000–12,000 Da) .
Proton-Coupled Electron Transfer (PCET)
In biomimetic systems, this compound derivatives exhibit pH-dependent PCET mechanisms:
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Radical Formation : Oxidation generates a phenoxyl radical (4MP-O- ) with a lifetime ≥180 ms .
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pH Sensitivity : PCET shifts from stepwise (PT-ET) to concerted mechanisms below pH 7 due to altered protonation states .
Kinetic Parameters :
pH | Rate Constant (k, M⁻¹s⁻¹) | Mechanism |
---|---|---|
9.0 | 1.2 × 10³ | Stepwise (PT-ET) |
5.0 | 4.5 × 10⁴ | Concerted PCET |
Biochemical Interactions
This compound derivatives show enzyme-mediated reactivity:
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Tyrosinase Activation : Serves as a substrate for mushroom tyrosinase, leading to o-quinone intermediates .
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Glutathione (GSH) Conjugation : Reacts with GSH via Michael addition, relevant to antimelanoma activity (IC₅₀ = 12 μM in B16F1 cells) .
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Enzymatic Oxidation : Tyrosinase → o-Quinone derivative.
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Thiol Conjugation : GSH → Sulfhydryl adduct (k = 2.8 × 10² M⁻¹s⁻¹) .
Synthetic Methodologies
Key industrial and laboratory syntheses include:
Optimized Conditions :
Method | Temperature | Time | Yield |
---|---|---|---|
Caustic Hydrolysis | 96°C | 6 h | 82% |
Zn/HCl Reduction | 25°C | 2 h | 75% |
Scientific Research Applications
4-Mercaptophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form disulfide bonds.
Medicine: Investigated for its potential antibacterial and antifungal properties. It is also used in the development of drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer for certain materials
Mechanism of Action
The mechanism of action of 4-Mercaptophenol involves its ability to interact with various molecular targets through its thiol and hydroxyl groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This property is particularly useful in studying protein folding and enzyme activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
4-Mercaptophenol can be compared with other similar compounds, such as:
Thiophenol: Lacks the hydroxyl group, making it less versatile in certain reactions.
4-Methylmercaptophenol: Contains a methyl group instead of a hydroxyl group, altering its reactivity and applications.
Hydroquinone: Lacks the thiol group, making it less reactive in forming disulfide bonds.
The presence of both hydroxyl and thiol groups in this compound makes it unique and highly versatile in various chemical reactions and applications .
Biological Activity
4-Mercaptophenol, also known as p-mercaptophenol or 4-hydroxythiophenol, is a sulfur-containing organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the hydrolysis of 4-thiocyanophenol or other thiolated derivatives. For example, one method involves reacting phenol with ammonium thiocyanate and chlorine under controlled conditions to yield this compound in high purity . The compound can also be produced via a reaction involving sodium hydroxide and thiocyanophenol, which results in an efficient transformation to the desired mercaptan .
Antioxidant Activity
This compound exhibits notable antioxidant properties. Research indicates that it can reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. In various studies, it has been shown to lower the concentration of thiobarbituric acid reactive substances (TBARS), suggesting its efficacy in preventing oxidative damage in biological systems .
Anticancer Activity
The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, studies have reported significant cytotoxicity against B16F1 murine melanoma cells, indicating its potential as an anticancer agent . The mechanism may involve the induction of apoptosis and disruption of cellular redox balance.
Antimicrobial Effects
This compound has been evaluated for its antimicrobial activity. It shows effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic processes . The compound's thiol group is crucial for its interaction with biological molecules, enhancing its antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The thiol group (-SH) allows the compound to participate in redox reactions, which are vital for its antioxidant activity.
- Metal Chelation : It can chelate metal ions, reducing metal-induced oxidative stress.
- Enzyme Inhibition : this compound may inhibit enzymes involved in oxidative stress pathways or those necessary for cancer cell proliferation.
Case Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity of various compounds, this compound was found to significantly reduce TBARS levels by up to 40% compared to controls. This suggests its potential role in protecting against lipid peroxidation in cellular membranes .
Case Study 2: Cytotoxicity Against Cancer Cells
A preliminary evaluation indicated that both E and Z isomers of a compound related to this compound showed substantial cytotoxicity against B16F1 murine melanoma cells. This implies that structural modifications around the mercapto group could enhance or alter biological activity .
Comparative Analysis of Biological Activities
Activity Type | Effectiveness | Mechanism |
---|---|---|
Antioxidant | High | Free radical scavenging |
Anticancer | Moderate to High | Induction of apoptosis |
Antimicrobial | Moderate | Disruption of cell membranes |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-mercaptophenol, and how can its purity be validated?
Synthesis of 4-MP typically involves thiolation of phenol derivatives or reduction of disulfide precursors. For example, 4-MP derivatives like 2,6-di-tert-butyl-4-mercaptophenol can be synthesized via thiolation of 4-hydroxyphenylthiocyanate precursors under controlled reducing conditions . Post-synthesis purification requires column chromatography or recrystallization, followed by characterization using NMR (to confirm -SH proton resonance at ~3.5 ppm) and FTIR (S-H stretch at ~2550 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended for purity validation .
Q. How is this compound utilized in surface-enhanced Raman spectroscopy (SERS), and what factors influence signal enhancement?
4-MP serves as a Raman reporter due to its thiol group, which binds strongly to plasmonic surfaces like silver nanoparticles (AgNPs). Signal enhancement depends on substrate design: for instance, AgNP@ZIF-8/SiO₂ hybrid structures optimize electromagnetic "hot spots" via localized surface plasmon resonance (LSPR). Key variables include ZIF-8 thickness (optimal: 20–50 nm) and SiO₂ microsphere diameter (1–2 µm), as these modulate light scattering and field confinement . Baseline characterization should include FDTD simulations to model electric field distribution .
Q. What safety protocols are critical when handling this compound in laboratory settings?
4-MP is toxic upon inhalation, ingestion, or dermal exposure, with documented reproductive and hepatic toxicity in animal models. Researchers must use fume hoods, nitrile gloves, and OSHA-approved respirators. Storage requires inert gas (e.g., argon) to prevent oxidation. Spill management involves neutralization with 10% sodium bicarbonate and disposal via hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported SERS enhancement factors for this compound across substrates?
Discrepancies in enhancement factors (e.g., 10¹⁴–10¹⁵ for single-molecule SERS vs. 10⁶–10⁸ for ensemble measurements ) arise from substrate heterogeneity and measurement scales. To address this:
- Standardize substrate fabrication (e.g., AgNP size distribution via dynamic light scattering).
- Use single-particle dark-field microscopy coupled with Raman mapping to isolate nanoparticle-specific enhancements.
- Report both single-molecule and bulk averages, with error margins from ≥10 replicates .
Q. What methodologies are effective for evaluating this compound’s antibacterial and antibiofilm activity against drug-resistant pathogens?
For MRSA studies:
- Determine minimum inhibitory concentration (MIC) via broth microdilution (CLSI guidelines) in cation-adjusted Mueller-Hinton broth.
- Assess biofilm disruption using crystal violet staining and confocal microscopy with LIVE/DEAD BacLight™ kits.
- Combine 4-MP-functionalized gold nanorods (AuNRs) with near-infrared (NIR) irradiation for photothermal enhancement of bactericidal activity .
Q. How do self-assembled monolayers (SAMs) of this compound compare to other thiols in surface modification studies?
SAMs of 4-MP exhibit unique interfacial properties due to its phenolic -OH group, enabling pH-dependent conformational changes. Compare with thiophenol or 4-mercaptobenzoic acid using:
- Electrochemical impedance spectroscopy (EIS) to assess charge transfer resistance.
- Contact angle measurements to evaluate hydrophilicity.
- X-ray photoelectron spectroscopy (XPS) to verify binding modes (e.g., Au-S vs. hydrogen bonding) .
Q. What computational approaches are recommended for modeling this compound’s interactions in optoplasmonic systems?
Finite-difference time-domain (FDTD) simulations can model electromagnetic field distribution in AgNP@ZIF-8/SiO₂ substrates. Parameters:
- Mesh accuracy ≤2 nm.
- Dielectric constants: Ag (Johnson & Christy data), ZIF-8 (ε = 2.3), SiO₂ (ε = 2.1).
- Simulate 785 nm laser excitation to match experimental SERS setups .
Q. How does this compound’s regulatory status impact cross-border collaborative research?
4-MP is regulated under global chemical inventories (e.g., ≥25% mixtures require hazard classification per EU REACH) . For international collaborations:
- Document Material Transfer Agreements (MTAs) specifying handling protocols.
- Align with ICH guidelines for preclinical toxicity data sharing.
- Consult institutional biosafety committees for jurisdiction-specific compliance .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate SERS data with alternative techniques like tip-enhanced Raman spectroscopy (TERS) to isolate substrate vs. molecular contributions .
- Experimental Reproducibility : Use batch-controlled synthesis (e.g., ZIF-8 via solvothermal method at 80°C for 12 hr ) and share raw datasets via repositories like Zenodo.
Properties
IUPAC Name |
4-sulfanylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c7-5-1-3-6(8)4-2-5/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAVKNRWVKUTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073223 | |
Record name | Phenol, 4-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637-89-8 | |
Record name | 4-Mercaptophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Mercaptophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Mercaptophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-mercaptophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-MERCAPTOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAL4TS4AC3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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